molecular formula C10H11N3OS B8465258 Thiazolo[4,5-b]pyridine-6-carbaldehyde,2-[(1-methylethyl)amino]-

Thiazolo[4,5-b]pyridine-6-carbaldehyde,2-[(1-methylethyl)amino]-

Cat. No.: B8465258
M. Wt: 221.28 g/mol
InChI Key: XDWLJTCWOGIHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolo[4,5-b]pyridine-6-carbaldehyde,2-[(1-methylethyl)amino]- is a useful research compound. Its molecular formula is C10H11N3OS and its molecular weight is 221.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiazolo[4,5-b]pyridine-6-carbaldehyde,2-[(1-methylethyl)amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazolo[4,5-b]pyridine-6-carbaldehyde,2-[(1-methylethyl)amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

2-(propan-2-ylamino)-[1,3]thiazolo[4,5-b]pyridine-6-carbaldehyde

InChI

InChI=1S/C10H11N3OS/c1-6(2)12-10-13-9-8(15-10)3-7(5-14)4-11-9/h3-6H,1-2H3,(H,11,12,13)

InChI Key

XDWLJTCWOGIHDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC2=C(S1)C=C(C=N2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the above-obtained (2-(isopropylamino)thiazolo[4,5-b]pyridin-6-yl)methanol (≦1.05 mmol) and manganese(IV) oxide (activated, 85%, 1.25 g, 12.2 mmol) in THF (12 mL) was stirred at rt for 3.5 hr. The insoluble material was removed by suction filtration through Celite® 545. The filtrate was concentrated under vacuum and dried over Drierite® under vacuum to give the title compound (0.115 g, 50% yield over two steps) as a pale solid.
Name
(2-(isopropylamino)thiazolo[4,5-b]pyridin-6-yl)methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
catalyst
Reaction Step One
Yield
50%

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